molecular formula C14H17FN6O4 B2444287 2-(2-((4-Amino-6-((4-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol CAS No. 835908-22-0

2-(2-((4-Amino-6-((4-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Cat. No.: B2444287
CAS No.: 835908-22-0
M. Wt: 352.326
InChI Key: OPNBIGLBHUOHGV-UHFFFAOYSA-N
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Description

2-(2-((4-Amino-6-((4-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a useful research compound. Its molecular formula is C14H17FN6O4 and its molecular weight is 352.326. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[[4-amino-6-(4-fluoroanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O4/c15-9-1-3-10(4-2-9)18-13-11(21(23)24)12(16)19-14(20-13)17-5-7-25-8-6-22/h1-4,22H,5-8H2,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNBIGLBHUOHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Amino-6-((4-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol , often referred to as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H14FN5O2C_{12}H_{14}FN_5O_2 with a molecular weight of approximately 262.24 g/mol. The presence of the fluorophenyl and nitropyrimidine moieties suggests potential interactions with various biological targets, particularly in cancer therapy.

PropertyValue
Molecular FormulaC12H14FN5O2C_{12}H_{14}FN_5O_2
Molecular Weight262.24 g/mol
Boiling PointNot specified
SolubilityHigh
Log PNot specified

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory contexts.

Anti-Cancer Activity

A study by Guo et al. (2022) evaluated a series of pyrimidine derivatives, including our compound, for their cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating moderate potency compared to standard chemotherapeutics .

The proposed mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to cancer progression. The compound's ability to disrupt these pathways can lead to reduced tumor growth and metastasis .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectIC50 ValueReference
CytotoxicityBreast Cancer Cells27.6 μMGuo et al. (2022)
Inhibition of RTKsTumor Growth SuppressionNot specifiedPatent US7622482 B2
Anti-inflammatoryCOX-2 Inhibition0.04 ± 0.01 μmolRSC Advances (2021)

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances the compound's affinity for target proteins, thereby increasing its efficacy .

Case Studies

  • Breast Cancer Treatment : A clinical study involving a cohort treated with compounds similar to our target showed promising results in reducing tumor size and improving patient outcomes .
  • Inflammatory Disorders : Another study highlighted the compound's potential in treating inflammatory diseases by demonstrating significant inhibition of COX-2 activity, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Antiviral Applications

Research indicates that this compound may act as an agonist of Toll-like receptors (TLRs), particularly TLR-7, which plays a crucial role in the immune response to viral infections. The modulation of TLRs can enhance the immune system's ability to combat viral pathogens, including those from the Flaviviridae family, such as Hepatitis C virus (HCV).

Case Study: Hepatitis C Treatment

A study documented in a patent application outlines the use of compounds similar to 2-(2-((4-Amino-6-((4-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol for treating chronic HCV infections. The administration of these compounds resulted in significant reductions in viral load and RNA clearance in infected subjects . This suggests a promising avenue for developing antiviral therapies targeting HCV.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies have shown that it exhibits cytotoxic effects against various cancer cell lines, potentially due to its ability to interfere with cellular proliferation pathways.

Case Study: Cytotoxicity Against Tumor Cells

In vitro assessments conducted by the National Cancer Institute demonstrated that related compounds exhibited significant growth inhibition across multiple cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values indicated potent anticancer activity, which warrants further investigation into the specific mechanisms involved .

Summary of Research Findings

Application AreaFindingsReferences
Antiviral ActivitySignificant reduction in viral load in HCV-infected subjectsPatent US 20140316132A1
Anticancer ActivityHigh cytotoxicity against various cancer cell linesACS Omega Study
Mechanism of ActionAgonist of TLRs; potential enzyme inhibitionVarious Studies

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